2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid
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Overview
Description
2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid is an organic compound with a unique structure that includes a methanesulfonylcarbamoyl group attached to a dimethylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid typically involves the reaction of methanesulfonyl chloride with a suitable amine to form the methanesulfonylcarbamoyl intermediate. This intermediate is then reacted with 2,2-dimethylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group yields sulfone derivatives, while reduction leads to the formation of amines .
Scientific Research Applications
2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methanesulfonylcarbamoyl)-2-methylpropanoic acid
- 2-(Methanesulfonylcarbamoyl)-2,2-dimethylpropanoic acid
Uniqueness
2-(Methanesulfonylcarbamoyl)-2,2-dimethylacetic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to similar compounds. The presence of the methanesulfonylcarbamoyl group and the dimethylacetic acid backbone provides a unique combination of properties that can be exploited in various applications .
Properties
IUPAC Name |
3-(methanesulfonamido)-2,2-dimethyl-3-oxopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5S/c1-6(2,5(9)10)4(8)7-13(3,11)12/h1-3H3,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIAEZRNTFAHSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NS(=O)(=O)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716358-43-9 |
Source
|
Record name | 2-(methanesulfonylcarbamoyl)-2,2-dimethylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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